molecular formula C12H16O2 B11943045 Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]- CAS No. 189366-67-4

Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-

Katalognummer: B11943045
CAS-Nummer: 189366-67-4
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: GIHXAFIUXXGQID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . This compound is known for its unique structural features, which include a methoxy group and a propenyl ether linkage attached to a benzene ring. It is often used in various chemical research and industrial applications due to its reactivity and functional properties.

Vorbereitungsmethoden

The synthesis of 1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the propenyl group to a propyl group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Wirkmechanismus

The mechanism of action of 1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE can be compared with other similar compounds:

The uniqueness of 1-METHOXY-4-{[(2-METHYL-2-PROPENYL)OXY]METHYL}BENZENE lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications.

Eigenschaften

CAS-Nummer

189366-67-4

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

1-methoxy-4-(2-methylprop-2-enoxymethyl)benzene

InChI

InChI=1S/C12H16O2/c1-10(2)8-14-9-11-4-6-12(13-3)7-5-11/h4-7H,1,8-9H2,2-3H3

InChI-Schlüssel

GIHXAFIUXXGQID-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)COCC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.